molecular formula C10H9ClO3 B1599138 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione CAS No. 65897-66-7

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Cat. No. B1599138
CAS RN: 65897-66-7
M. Wt: 212.63 g/mol
InChI Key: DPZZGIRQJCKZAU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is a chemical compound that has been studied for its potential antioxidant activity . It is a derivative of 5-oxopyrrolidine, a type of pyrrolidin-2-one .


Synthesis Analysis

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione involves a series of reactions. The compound has been synthesized as part of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These derivatives contain various substituents at the benzene ring, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has been analyzed using X-ray diffraction analysis data . In the molecular structure, the fragment of HN11−C12−O13 is almost perpendicular to both the pyrrolidin-2-one cycle and the isoindol-1,3-dione system .

Safety And Hazards

The safety data sheet for a similar compound, 1-(5-Chloro-2-hydroxyphenyl)ethanone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZZGIRQJCKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404460
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

CAS RN

65897-66-7, 240424-48-0
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Devi, S Chahar, SP Khatkar, VB Taxak… - Inorganica Chimica …, 2018 - Elsevier
Luminescent trivalent europium(III) complexes Eu(CHPB) 3 ·(H 2 O) 2 (C1), Eu(CHPB) 3 ·neo (C2), Eu(CHPB) 3 ·batho (C3), Eu(CHPB) 3 ·phen (C4) and Eu(CHPB) 3 ·bipy (C5) have …
Number of citations: 19 www.sciencedirect.com
SL Dhania, A Chauhan, R Langyan - Rare Metals, 2021 - Springer
In present work, five novel europium complexes [Eu(L) 3 ·Phen (2), Eu(L) 3 ·Bipy (3), Eu(L) 3 ·Neo (4), Eu(L) 3 ·Biq (5) and Eu(L) 3 ·Batho (6)] were synthesized, derived from [Eu(L) 3 ·…
Number of citations: 16 link.springer.com
J Khanagwal, R Kumar, P Hooda, SP Khatkar… - Inorganica Chimica …, 2021 - Elsevier
Europium based five luminescent europium(III) complexes with 2-hydroxy-4-ethoxyacetophenone (main ligand) and second chromophores, bathophenanthroline, 5,6-dimethyl-1,10-…
Number of citations: 21 www.sciencedirect.com
P Hooda, V Lather, RK Malik, VB Taxak, SP Khatkar… - Optik, 2022 - Elsevier
Objective In this present work, the fabrication of europium (III) complexesdone using β-keto acid as main organic ligand and nitrogen donor chelates as ancillary ligands adopting …
Number of citations: 11 www.sciencedirect.com
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
The diverse ways of obtaining 716 hydroxy-polyketones and derivatives are described. Characterization data: Chemical name, Chemical Abstracts Service Registry Number (CAS-RN), …
Number of citations: 0 link.springer.com
P Kumari, S Khatri, P Ahlawat, P Hooda… - Journal of Chemical …, 2022 - Springer
Six bright red europium(III) complexes [Eu(L) 3 .H 2 O].11H 2 O-(C1), [Eu(L) 3 . dmph].11H 2 O-(C2), [Eu(L) 3 .bipy].11H 2 O-(C3), [Eu(L) 3 .neo].11H 2 O-(C4), [Eu(L) 3 .batho].11H 2 O-(…
Number of citations: 1 link.springer.com
P Dhankhar, M Bedi, J Khanagwal, VB Taxak… - Spectroscopy …, 2020 - Taylor & Francis
Five luminescent europium (III) carboxylate complexes have been synthesized by using ligand 3-isopropylpyrazole-5-carboxylic acid as primary ligand and 4,4’-dimethyl-2,2’-bipyridyl, 2…
Number of citations: 15 www.tandfonline.com
J Khanagwal, SP Khatkar, P Dhankhar, M Bala… - Spectroscopy …, 2020 - Taylor & Francis
Four red photoluminescent europium(III) complexes have been synthesized by using fluorinated carboxylate ligand, 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic …
Number of citations: 39 www.tandfonline.com
R Langyan, A Chauhan, S Lohra… - Journal of Photochemistry …, 2020 - Elsevier
Three ternary complexes featuring Eu 3+ have been prepared by using primary ligand Kojic acid and secondary ligands 4-methyl-110-phenanthroline; 3,4,7,8-tetramethyl-110-…
Number of citations: 12 www.sciencedirect.com
FSM Canisares, AMG Mutti, DGSM Cavalcante… - … of Photochemistry and …, 2022 - Elsevier
A novel non-toxic red luminescent Eu(III)-complex, (Na[Eu(Fmpc) 4 (H 2 O) 4 ]∙3H 2 O), based on a carboxylic acid ligand was synthesized and characterized by several techniques, …
Number of citations: 6 www.sciencedirect.com

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